3-(But-3-en-1-yl)pyridin-2-amine
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Overview
Description
3-(But-3-en-1-yl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2 It features a pyridine ring substituted at the second position with an amino group and at the third position with a but-3-en-1-yl group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to have significant biological and therapeutic value .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with but-3-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include toluene and ethyl acetate, and the reactions are often carried out under reflux conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming butyl derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of butyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
3-(But-3-en-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the but-3-en-1-yl group, making it less lipophilic.
3-(But-3-en-1-yl)pyridine: Lacks the amino group, reducing its ability to form hydrogen bonds.
N-(But-3-en-1-yl)pyridin-2-yl)amide: Contains an amide group instead of an amino group, altering its reactivity and biological activity.
Uniqueness
3-(But-3-en-1-yl)pyridin-2-amine is unique due to the presence of both the amino group and the but-3-en-1-yl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-but-3-enylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-3-5-8-6-4-7-11-9(8)10/h2,4,6-7H,1,3,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCXCXXEXDNMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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